6,7-Dehydro Prednisolone 21-Acetate

Pharmaceutical impurity profiling Steroid metabolite identification Analytical method development

Analytical laboratories face a persistent challenge: accurately resolving and quantifying the 6,7-dehydro impurity in prednisolone acetate API and finished drug products under ICH Q3A/B guidelines. Generic prednisolone reference standards lack the structural specificity needed for unambiguous identification. 6,7-Dehydro Prednisolone 21-Acetate (CAS 2427-45-4) is the definitive reference standard for this application: • Distinct gas chromatographic retention index (RI 3485) ensures baseline separation from prednisolone and related impurities. • Supplied with comprehensive Certificate of Analysis including HPLC, NMR, and MS characterization data. • Enables validated stability-indicating RP-HPLC methods and supports ANDA regulatory submissions.

Molecular Formula C23H28O6
Molecular Weight 400.5 g/mol
CAS No. 2427-45-4
Cat. No. B138554
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6,7-Dehydro Prednisolone 21-Acetate
CAS2427-45-4
Synonyms(11β)-11,17,21-Trihydroxypregna-1,4,6-triene-3,20-dione 21-Acetate; 
Molecular FormulaC23H28O6
Molecular Weight400.5 g/mol
Structural Identifiers
SMILESCC(=O)OCC(=O)C1(CCC2C1(CC(C3C2C=CC4=CC(=O)C=CC34C)O)C)O
InChIInChI=1S/C23H28O6/c1-13(24)29-12-19(27)23(28)9-7-17-16-5-4-14-10-15(25)6-8-21(14,2)20(16)18(26)11-22(17,23)3/h4-6,8,10,16-18,20,26,28H,7,9,11-12H2,1-3H3/t16-,17-,18-,20+,21-,22-,23-/m0/s1
InChIKeyHOYYRILTTRZHTJ-JZYPGELDSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6,7-Dehydro Prednisolone 21-Acetate: Reference Standard and Key Prednisolone-Related Impurity for Pharmaceutical QC and Research Procurement


6,7-Dehydro Prednisolone 21-Acetate (CAS 2427-45-4) is a synthetic glucocorticoid derivative structurally modified from prednisolone by a C6–C7 double bond and C21 acetate esterification . It is classified as a known impurity of prednisolone and prednisolone acetate , as well as a protected metabolite of prednisone [1], and is routinely procured as an analytical reference standard rather than as a therapeutic agent.

Why 6,7-Dehydro Prednisolone 21-Acetate Cannot Be Substituted by Prednisolone or Other Corticosteroids in Analytical and Impurity Profiling Applications


Interchange of glucocorticoids in analytical settings is invalid due to critical differences in structure, physical properties, and metabolic fate that are central to their specific applications. The 6,7-unsaturation and C21 acetate group in 6,7-Dehydro Prednisolone 21-Acetate confer distinct chromatographic retention characteristics (Retention Index: 3485) [1] and differential solubility (slightly soluble in chloroform and methanol) [2] compared to prednisolone or its simple acetate, which is essential for accurate identification, quantification, and separation in HPLC assays [3]. Furthermore, its role as a specific urinary metabolite of prednisolone [4] underscores its biological non-interchangeability, mandating its use as a discrete analytical marker in pharmacokinetic and metabolism studies rather than a generic substitute.

Procurement-Specific Quantitative Evidence for 6,7-Dehydro Prednisolone 21-Acetate: Structural, Physicochemical, and Analytical Differentiation


Structural Differentiation: 6,7-Unsaturation and 21-Acetate Confer Unique Molecular Identity vs. Prednisolone

6,7-Dehydro Prednisolone 21-Acetate exhibits distinct structural features that differentiate it from prednisolone, its parent compound, and related analogs. It contains an additional double bond at the C6–C7 position compared to prednisolone [1], and a C21 acetate ester, which increases its molecular weight to 400.47 g/mol from prednisolone's 360.45 g/mol [2]. These modifications are critical for its identity as a specific impurity of prednisolone acetate and a metabolite of prednisolone [1].

Pharmaceutical impurity profiling Steroid metabolite identification Analytical method development

Physicochemical Differentiation: 21-Acetate Esterification Alters Lipophilicity and Solubility vs. Prednisolone

The C21 acetate group of 6,7-Dehydro Prednisolone 21-Acetate enhances lipophilicity compared to the free alcohol prednisolone, as supported by a general SAR rule: C21 esters reduce glucocorticoid receptor binding affinity in vitro but can increase lipophilicity, which may improve absorption and bioavailability . This is consistent with the observed solubility profile of the target compound, which is slightly soluble in chloroform and methanol [1], contrasting with prednisolone's greater water solubility (approx. 200 mg/L) [2].

Lipophilicity Solubility Formulation development Steroid physicochemical properties

Analytical Method Differentiation: Unique Gas Chromatographic Retention Index for Positive Identification

6,7-Dehydro Prednisolone 21-Acetate is distinguished from other steroid analogs by its unique gas chromatographic retention behavior. In a study analyzing methylprednisolone metabolites, the 6,7-dehydro analog was identified with a retention index of 3485 on a non-polar GC column [1]. This contrasts sharply with other common corticosteroids, such as Dexamethasone (retention index ~2560 [2]) and Prednisolone (retention index ~2590 [2]), providing a quantitative basis for its specific and unambiguous detection in complex biological matrices like human urine [1].

Gas chromatography Mass spectrometry Retention index Steroid analysis

Application-Specific Differentiation: Identity as a Prednisolone Acetate Impurity Mandates Use for Regulatory QC Compliance

6,7-Dehydro Prednisolone 21-Acetate is explicitly identified and sold as an 'impurity of Prednisolone Acetate' and a 'protected Prednisone metabolite' [1]. Its primary, and arguably only, quantitative use case is as a certified reference standard for impurity profiling in the manufacture of prednisolone acetate APIs and drug products [2]. This application is critical for meeting regulatory standards for product purity, safety, and for supporting Abbreviated New Drug Applications (ANDAs) [2]. This is in stark contrast to the intended use of the parent drug, Prednisolone Acetate, which is as a therapeutic anti-inflammatory agent.

Pharmaceutical quality control Impurity profiling Regulatory compliance ANDA filings

Definitive Application Scenarios for Procuring 6,7-Dehydro Prednisolone 21-Acetate Based on Quantitative Evidence


Certified Reference Standard for Prednisolone Acetate Impurity Profiling in Pharmaceutical QC

Procurement as a primary reference standard for developing and validating HPLC or GC methods to detect and quantify the 6,7-Dehydro Prednisolone 21-Acetate impurity in Prednisolone Acetate API and finished drug products [1]. The compound's distinct molecular weight (400.47 g/mol) [2] and unique chromatographic retention (RI = 3485) [3] ensure it can be accurately identified and separated from the parent drug and other potential impurities. This use is mandatory for compliance with ICH Q3A/B guidelines and for supporting ANDA submissions to regulatory bodies [1].

Biomarker and Metabolite Identification in Pharmacokinetic and Metabolism Studies

Use as a specific analytical standard for the targeted detection and quantification of 6,7-dehydro prednisolone metabolites in biological samples, such as human urine [1]. The compound's established role as a urinary metabolite of prednisolone [2] and its known gas chromatographic profile (RI = 3485) [3] make it a critical tool for studies investigating the metabolism and excretion pathways of prednisolone and prednisolone acetate, enabling accurate pharmacokinetic modeling and biomarker discovery.

Stability-Indicating Assay Development for Prednisolone Formulations

Inclusion as a target analyte in forced degradation studies to develop and validate stability-indicating RP-HPLC methods for prednisolone or prednisolone acetate drug products [1]. The 6,7-dehydro derivative, as a known degradation product or impurity, serves as a marker of chemical instability. Its quantitation under various stress conditions (e.g., heat, light, oxidation) allows for the establishment of robust shelf-life and storage recommendations for the therapeutic product [1].

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